molecular formula C26H24BrN3O7 B11545199 4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate

4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate

Cat. No.: B11545199
M. Wt: 570.4 g/mol
InChI Key: JQEHFFSPSQYZSM-IPPBACCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including trimethoxyphenyl, formamido, acetamido, and bromobenzoate moieties, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate typically involves a multi-step process. The initial step often includes the formation of the 3,4,5-trimethoxyphenyl derivative through the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate amine to form the formamido intermediate. This intermediate is then reacted with acetic anhydride to introduce the acetamido group. The final step involves the condensation of this intermediate with 3-bromobenzoic acid under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the 3-bromobenzoate moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the trimethoxyphenyl group can interact with hydrophobic pockets in proteins, while the formamido and acetamido groups can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-bromobenzoate: Shares the bromobenzoate moiety but lacks the complex functional groups present in the target compound.

    3,4,5-Trimethoxybenzaldehyde: Contains the trimethoxyphenyl group but lacks the formamido and acetamido functionalities.

    N-Formyl-3,4,5-trimethoxyaniline: Contains the formamido and trimethoxyphenyl groups but lacks the acetamido and bromobenzoate moieties.

Uniqueness

4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate is unique due to its combination of multiple functional groups, which confer diverse chemical reactivity and potential biological activity. This compound’s ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C26H24BrN3O7

Molecular Weight

570.4 g/mol

IUPAC Name

[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C26H24BrN3O7/c1-34-21-12-18(13-22(35-2)24(21)36-3)25(32)28-15-23(31)30-29-14-16-7-9-20(10-8-16)37-26(33)17-5-4-6-19(27)11-17/h4-14H,15H2,1-3H3,(H,28,32)(H,30,31)/b29-14+

InChI Key

JQEHFFSPSQYZSM-IPPBACCNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.